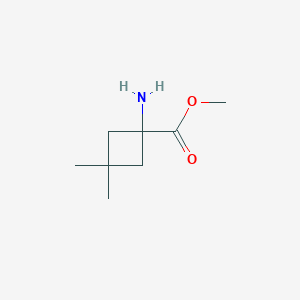

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate

Description

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is a cyclobutane derivative characterized by a strained four-membered ring substituted with an amino group, two methyl groups, and a methyl ester moiety. Its molecular formula is C₈H₁₅NO₂ (calculated molecular weight: 157.22 g/mol), and its SMILES notation is CC1(CC(C1)(C(=O)OC)N)C . The compound is typically synthesized as a hydrochloride salt (CAS RN: 2172585-97-4) and stored at room temperature . While its primary use appears to be in research contexts, structural analogs such as MAB-CHMINACA (a synthetic cannabinoid) highlight the pharmacological relevance of cyclobutane-based compounds in medicinal chemistry .

Properties

IUPAC Name |

methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2)4-8(9,5-7)6(10)11-3/h4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWLREHEETYIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C(=O)OC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutan-1-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutane ring structure can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate with key analogs, focusing on structural features, physicochemical properties, and applications:

Key Observations:

Structural Variations: Amino vs. Methylamino: The presence of a primary amino group in the target compound contrasts with methyl-substituted amino groups in analogs like methyl 1-(methylamino)cyclobutanecarboxylate, which may alter hydrogen-bonding capacity and solubility . Ring Size: Cyclopentane analogs (e.g., methyl 3-aminocyclopentanecarboxylate) exhibit reduced ring strain compared to cyclobutane derivatives, influencing their reactivity and biological activity . Fluorination: The trifluoromethyl group in methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate enhances metabolic stability and lipophilicity, making it valuable in drug design .

Physicochemical Properties: The target compound’s hydrochloride salt (CAS RN: 2172585-97-4) has a predicted collision cross section (CCS) of 137.5 Ų for [M+H]⁺, indicating moderate molecular compactness . Analogs like methyl 3,3-dimethylcyclobutane-1-carboxylate (molecular weight: 142.20 g/mol) lack polar amino groups, resulting in lower polarity and higher volatility .

Applications: Research Use: The target compound and its analogs are primarily employed in synthetic chemistry as intermediates or protein degrader building blocks .

Biological Activity

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is a cyclic amino acid derivative that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a cyclobutane ring with two methyl groups at the 3-position and an amino group at the 1-position. This configuration contributes to its steric properties, influencing its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 159.21 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may act as an inhibitor or activator in various biochemical pathways, modulating enzyme activities or signaling pathways .

Antitumor Activity

Research indicates that this compound exhibits low toxicity while inhibiting tumor growth. It has been identified as a selective antagonist for NMDA receptors, which are involved in excitatory neurotransmission and have been implicated in various neurological disorders .

Enzyme Inhibition

The compound has shown potential as an inhibitor of amino oxidases in rat liver mitochondria, suggesting its role in metabolic regulation . Additionally, it interacts with proteins involved in metabolic pathways, influencing cellular processes by modifying enzyme activities or signaling pathways .

Case Studies and Research Findings

A variety of studies have explored the synthesis and applications of this compound:

- Synthesis Approaches : The synthesis typically involves several steps to maintain stereochemical integrity while achieving the desired substitution pattern. Methods include cyclobutane derivatives and various protecting group strategies .

- Photocatalyzed Reactions : Recent studies have employed photocatalysis to enhance the reactivity of similar cyclic amino acids, leading to improved yields and selectivity in product formation .

Data Tables

| Study | Findings | Biological Activity |

|---|---|---|

| Study A | Inhibitory effects on tumor growth | Low toxicity; NMDA receptor antagonist |

| Study B | Interaction with metabolic enzymes | Modulates enzyme activities |

| Study C | Photocatalyzed synthesis | Improved yields in derivatives |

Future Research Directions

Future investigations may focus on:

- Mechanistic Studies : Detailed studies on the interaction mechanisms with specific proteins or enzymes.

- Therapeutic Applications : Exploring its potential as a therapeutic agent for neurological disorders.

- Structural Modifications : Investigating how modifications to the cyclobutane structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.